9-(3-Fluorophenyl)anthracene
Description
Structure
3D Structure
Properties
CAS No. |
386-20-9 |
|---|---|
Molecular Formula |
C20H13F |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
9-(3-fluorophenyl)anthracene |
InChI |
InChI=1S/C20H13F/c21-17-9-5-8-16(13-17)20-18-10-3-1-6-14(18)12-15-7-2-4-11-19(15)20/h1-13H |
InChI Key |
TVQWMISWEYMFKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=CC=C4)F |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Strategies for Carbon-Carbon Bond Formation
The synthesis of 9-(3-Fluorophenyl)anthracene is centered around the formation of the pivotal C-C bond between the anthracene (B1667546) and the 3-fluorophenyl moieties. Modern synthetic organic chemistry offers several powerful methods to achieve this, with palladium-catalyzed cross-coupling reactions being the most prominent and versatile.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, offering high efficiency and functional group tolerance. nih.gov Several protocols under this category are suitable for the synthesis of this compound.
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would typically involve the coupling of 9-bromoanthracene (B49045) with (3-fluorophenyl)boronic acid.
A variety of palladium catalysts can be employed, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a common choice. The reaction is typically carried out in a solvent system such as a mixture of toluene (B28343) and tetrahydrofuran (B95107) (THF), with an aqueous solution of a base like sodium carbonate (Na₂CO₃) to activate the boronic acid. researchgate.net The choice of catalyst and reaction conditions can be optimized to achieve high yields. For instance, palladacycle complexes have also been shown to be effective catalysts for Suzuki-Miyaura couplings involving anthracene derivatives. nih.govacs.org
The Stille coupling provides an alternative palladium-catalyzed route, utilizing an organotin reagent as the coupling partner for an organic halide. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of 9-bromoanthracene with (3-fluorophenyl)tributylstannane.
Similar to the Suzuki-Miyaura coupling, a palladium(0) catalyst such as Pd(PPh₃)₄ is commonly used. nih.gov The reaction is typically performed in an inert solvent like dimethylformamide (DMF) or THF. researchgate.netnih.gov While effective, the toxicity of organotin compounds is a significant drawback of this method. wikipedia.orglibretexts.org
Beyond Suzuki-Miyaura and Stille couplings, other palladium-catalyzed methods can be employed for the synthesis of 9-arylanthracenes.
Negishi Coupling: This reaction involves the use of an organozinc reagent. wikipedia.org For the target molecule, this would entail the coupling of 9-bromoanthracene with a (3-fluorophenyl)zinc halide. Negishi couplings are known for their high reactivity and functional group tolerance. wikipedia.orgnih.gov The catalyst system often consists of a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand. nih.gov
Hiyama Coupling: The Hiyama coupling utilizes an organosilicon reagent, which is activated by a fluoride (B91410) source, typically a fluoride salt like tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgwikipedia.org The synthesis of this compound via this method would involve the reaction of 9-bromoanthracene with a (3-fluorophenyl)silane. This method offers the advantage of using less toxic and more stable organosilicon reagents. organic-chemistry.org
Friedel-Crafts Type Reactions
Friedel-Crafts reactions provide a classic method for the formation of C-C bonds to aromatic rings. masterorganicchemistry.com While direct Friedel-Crafts arylation of anthracene with a fluorophenyl halide is challenging, a two-step approach involving acylation followed by reduction is a viable strategy.
This would begin with the Friedel-Crafts acylation of anthracene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). numberanalytics.comsaskoer.ca This reaction introduces the 3-fluorobenzoyl group at the 9-position of the anthracene core. The resulting ketone can then be reduced to the corresponding methylene (B1212753) group, yielding 9-(3-fluorobenzyl)anthracene. Subsequent dehydrogenation or other transformations would be necessary to arrive at the final product, making this a less direct route compared to cross-coupling reactions.
Multi-Step Synthesis Design
The synthesis of this compound can also be approached through a multi-step sequence that involves the initial preparation of a key intermediate. One such strategy involves the use of 9-anthrone as a starting material.
9-Anthrone can be reacted with a Grignard reagent, such as (3-fluorophenyl)magnesium bromide, which is prepared from 3-bromofluorobenzene. This reaction would lead to the formation of a tertiary alcohol, 9-(3-fluorophenyl)-9-hydroxy-9,10-dihydroanthracene. Subsequent dehydration of this alcohol, typically under acidic conditions, would then yield the desired this compound. This method provides a convergent approach to the target molecule.
Precursor Synthesis and Functionalization
The successful synthesis of this compound is contingent on the availability and purity of its key precursors. The two primary components required are a functionalized anthracene at the 9-position and a functionalized fluorobenzene (B45895).
For a Suzuki-Miyaura coupling, the typical precursors are 9-bromoanthracene and (3-fluorophenyl)boronic acid . 9-Bromoanthracene can be synthesized from anthracene through electrophilic bromination. Care must be taken to control the reaction conditions to favor mono-substitution at the highly reactive 9-position. Anthracene itself can be obtained from coal tar or through various synthetic routes. orgsyn.org
Alternatively, for a Heck coupling reaction, the precursors would be 9-bromoanthracene and 3-fluorostyrene .
The functionalization of the fluorobenzene component to create (3-fluorophenyl)boronic acid involves the conversion of a suitable starting material, such as 3-bromofluorobenzene, into a Grignard reagent or an organolithium species, followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.
A general representation of the Suzuki-Miyaura coupling reaction is depicted below:

Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. In the context of a Suzuki-Miyaura coupling, these include the choice of catalyst, ligand, base, solvent, and temperature.
Catalyst and Ligand: Palladium catalysts are central to the Suzuki-Miyaura reaction. Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of ligand is also critical, as it influences the stability and activity of the catalyst. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically hindered and electron-rich biaryl phosphine ligands, are frequently employed to enhance catalytic turnover.
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. organic-chemistry.org Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent: The solvent system typically consists of an organic solvent and water to facilitate the dissolution of both the organic reactants and the inorganic base. Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF). The ratio of the organic solvent to water can influence the reaction kinetics.
Temperature and Reaction Time: The reaction is typically heated to ensure a reasonable reaction rate. Temperatures can range from room temperature to the reflux temperature of the solvent, with reaction times varying from a few hours to 24 hours. nih.gov Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.
The table below summarizes typical conditions that can be optimized for the Suzuki-Miyaura synthesis of 9-arylanthracenes.
| Parameter | Options | Effect on Reaction |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Influences catalytic activity and reaction rate. |
| Ligand | PPh₃, Biarylphosphines (e.g., SPhos, XPhos) | Stabilizes the catalyst and promotes oxidative addition and reductive elimination. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/Water, Dioxane/Water, THF/Water | Affects solubility of reactants and reaction kinetics. |
| Temperature | Room Temperature to Reflux | Controls the rate of reaction. |
Advanced Purification and Isolation Techniques
The crude product obtained from the synthesis of this compound typically contains unreacted starting materials, catalyst residues, and byproducts from side reactions such as homo-coupling of the boronic acid. Therefore, a multi-step purification process is necessary to isolate the compound in high purity.
Column Chromatography: The primary method for the purification of this compound is column chromatography over silica (B1680970) gel. A non-polar eluent system, such as a mixture of hexane (B92381) and dichloromethane (B109758) or hexane and ethyl acetate, is typically used. rsc.org The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. The progress of the separation is monitored by TLC.
Recrystallization: Following column chromatography, recrystallization is often employed to achieve a higher degree of purity. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below, allowing for the formation of well-defined crystals upon cooling. Common solvents for the recrystallization of anthracene derivatives include ethanol, isopropanol, and mixed solvent systems like dichloromethane/hexane. rsc.org
Sublimation: For applications requiring exceptionally high purity, such as in organic electronics, sublimation under high vacuum can be used as a final purification step. This technique separates the compound from non-volatile impurities.
The table below outlines the common purification techniques for 9-arylanthracenes.
| Technique | Principle | Typical Solvents/Conditions |
| Column Chromatography | Differential adsorption of compounds on a stationary phase. | Stationary Phase: Silica Gel; Eluent: Hexane/Dichloromethane or Hexane/Ethyl Acetate gradients. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Ethanol, Isopropanol, Dichloromethane/Hexane. |
| Sublimation | Transition of the solid directly to the gas phase under reduced pressure and elevated temperature. | High vacuum (e.g., 10⁻⁶ Torr) and controlled heating. |
Advanced Spectroscopic and Photophysical Investigations
Electronic Absorption Spectroscopy
The electronic absorption spectrum of an anthracene (B1667546) derivative is characterized by transitions within the π-electron system of the aromatic core. These spectra provide fundamental insights into the molecule's ground and excited state energy levels.
The absorption profile of 9-phenylanthracene (B14458) and its derivatives is typically dominated by the π–π* transitions of the anthracene core. The spectrum generally exhibits a well-resolved vibronic structure, a hallmark of rigid polycyclic aromatic compounds. These vibronic bands correspond to transitions from the ground electronic state (S₀) to various vibrational levels of the first (S₁) and higher (S₂) excited singlet states.
For 9,10-disubstituted anthracenes, the absorption bands are typically found between 325–425 nm. The introduction of a phenyl group at the 9-position generally results in a slight bathochromic (red) shift compared to unsubstituted anthracene. This is due to the extension of the π-conjugated system, although the effect is often modest due to the twisted conformation of the phenyl ring relative to the planar anthracene core. The fluorine substituent on the phenyl ring in 9-(3-Fluorophenyl)anthracene is expected to have only a minor inductive effect on the absorption spectrum.
Table 1: Representative Absorption Maxima for 9,10-Diphenylanthracene (B110198) in Solution
| Solvent | Absorption Maxima (λ_max, nm) |
|---|---|
| Dichloromethane (B109758) | 335, 353, 372, 396 mdpi.com |
| Cyclohexane | 331, 348, 367, 387 mdpi.com |
This data is for the related compound 9,10-Diphenylanthracene and is illustrative of the expected spectral features.
Solvatochromism refers to the change in the position, intensity, and shape of absorption or emission bands of a substance in response to a change in the polarity of the solvent. For many anthracene derivatives, particularly those with significant charge-transfer character in the excited state, strong solvatochromic shifts can be observed.
However, for molecules like 9-phenylanthracene and its simple derivatives, which are largely non-polar, the change in the ground state dipole moment upon excitation is small. Consequently, the absorption spectra of such compounds are expected to show minimal sensitivity to solvent polarity. Any observed shifts are typically small and result from general solvent stabilization effects (van der Waals interactions) rather than strong, specific dipole-dipole interactions with polar solvent molecules. Studies on various 9,10-disubstituted anthracenes confirm that substitutions on the phenyl rings generally lead to only minor changes in the absorption profile across different solvents. researchgate.net
Steady-State and Time-Resolved Fluorescence Spectroscopy
Fluorescence spectroscopy is a powerful tool to investigate the properties of the first excited singlet state (S₁), including its lifetime, decay pathways, and interaction with the molecular environment. 9-substituted anthracenes are known for their high fluorescence efficiency.
The photoluminescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Unsubstituted anthracene has a modest quantum yield of about 0.27-0.30 in solution, with intersystem crossing to the triplet state being a significant competing deactivation pathway. rsc.orgbjraylight.com
Substitution at the 9- and 10-positions, particularly with bulky groups like phenyl rings, sterically hinders the rotation and vibrational motions that can lead to non-radiative decay. This structural rigidity typically leads to a significant increase in the fluorescence quantum yield. For example, 9,10-diphenylanthracene (DPA) is a well-known fluorescence standard with a quantum yield approaching unity (0.97) in cyclohexane. bjraylight.com Phenyl-substituted anthracenes generally exhibit high quantum yields, often close to 1.0. rsc.org Therefore, this compound is expected to be a highly fluorescent compound with a high quantum yield.
Table 2: Illustrative Fluorescence Quantum Yields (Φ_F) of Anthracene Derivatives
| Compound | Solvent | Quantum Yield (Φ_F) | Reference |
|---|---|---|---|
| Anthracene | Ethanol | 0.27 | bjraylight.com |
| 9,10-Diphenylanthracene | Cyclohexane | 0.97 | bjraylight.com |
| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Toluene (B28343) | 0.99 | rsc.org |
This table presents data for related compounds to illustrate the effect of substitution on quantum yield.
The fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property that provides information on the rates of both radiative (k_r) and non-radiative (k_nr) decay processes (τ_F = 1 / (k_r + k_nr)).
For many fluorescent anthracene derivatives, the fluorescence decay is mono-exponential, and the lifetimes are typically in the nanosecond range. The high quantum yields of 9-substituted anthracenes are consistent with their measured fluorescence lifetimes. Lifetimes for emissive 9,10-disubstituted anthracenes are generally similar to or slightly shorter than that of 9,10-diphenylanthracene. rsc.org
Table 3: Representative Fluorescence Lifetimes (τ_F) of Anthracene Derivatives
| Compound | Solvent | Lifetime (τ_F), ns | Reference |
|---|---|---|---|
| 9,10-Diphenylanthracene | Toluene | 6.5 | rsc.org |
| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Toluene | 5.3 | rsc.org |
| 4-(10-Phenylanthracene-9-yl)pyridine | Toluene | 5.8 | rsc.org |
This data is for related compounds and is illustrative of the expected fluorescence lifetimes.
Upon photoexcitation to an upper singlet state, a molecule rapidly undergoes internal conversion and vibrational relaxation to the lowest vibrational level of the S₁ state, typically on a femtosecond to picosecond timescale. oup.com From the S₁ state, the molecule can decay via several pathways:
Fluorescence: Radiative decay to the ground state (S₀), producing light.
Internal Conversion (IC): A non-radiative transition to a lower electronic state of the same spin multiplicity (S₁ → S₀). For many rigid aromatic molecules, this process is relatively inefficient, contributing to their high quantum yields.
Intersystem Crossing (ISC): A non-radiative transition to a state of different spin multiplicity, typically the triplet state (S₁ → T₁). For unsubstituted anthracene, this is a major decay pathway. rsc.org However, for 9,10-di-substituted derivatives, the efficiency of ISC is often reduced.
Conformational Relaxation: In molecules with flexible substituents, changes in geometry can occur in the excited state, often leading to the formation of twisted intramolecular charge transfer (TICT) states or excimers. For 9-phenylanthracene, rotation of the phenyl group is a possible relaxation pathway, though its impact is less pronounced than in systems designed for TICT.
In the case of this compound, the primary excited-state deactivation pathway is expected to be fluorescence, given the high quantum yields observed for similar compounds. Internal conversion and intersystem crossing are likely to be minor pathways. Energy transfer mechanisms, such as Förster Resonance Energy Transfer (FRET), would require the presence of a suitable acceptor molecule and are not an intrinsic property of the compound itself.
Phosphorescence Spectroscopy and Triplet State Characterization
The photophysical properties of anthracene derivatives are of significant interest, particularly their ability to populate triplet states, which is crucial for applications in areas like triplet-triplet annihilation upconversion. rsc.org While unsubstituted anthracene has a high triplet quantum yield of approximately 70%, substitution at the 9- and 10-positions can significantly alter the rates of intersystem crossing and fluorescence. rsc.org
For 9-phenyl substituted anthracenes, the triplet state (T₁) is primarily localized on the anthracene core. ubc.ca The energy of this triplet state is generally found to be around 1.64–1.65 eV above the ground state. ubc.ca The introduction of a phenyl group at the 9-position typically increases the fluorescence quantum yield compared to unsubstituted anthracene. rsc.org The fluorine substituent on the phenyl ring in this compound is not expected to dramatically alter the energy of the lowest triplet state, which remains characteristic of the anthracene moiety. However, it can influence the kinetics of intersystem crossing and triplet state decay. The long-lived triplet excitons in crystalline anthracene exhibit weak red phosphorescence. aps.org Detailed phosphorescence studies on this compound would be necessary to quantify its specific triplet lifetime and quantum yield, but the general behavior is anticipated to align with other 9,10-substituted anthracenes where the triplet state is readily formed. ubc.ca
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a powerful tool for analyzing the conformational and structural properties of molecules like this compound. The spectra are dominated by vibrations associated with the anthracene core and the fluorophenyl substituent.
Key Vibrational Modes for this compound:
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| C-H stretching (Aromatic) | 3100-3000 | Vibrations of the C-H bonds on the anthracene and phenyl rings. |
| C=C stretching (Aromatic) | 1625-1450 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings. These are often strong in the Raman spectrum. nih.gov |
| C-F stretching | 1250-1000 | Stretching vibration of the carbon-fluorine bond on the phenyl ring. |
| Ring Breathing Modes | 1000-800 | Collective vibrations of the entire aromatic ring structures. |
| C-H out-of-plane bending | 900-675 | These vibrations are sensitive to the substitution pattern on the aromatic rings. |
The IR and Raman spectra of related anthracene derivatives have been extensively studied. nih.govresearchgate.net For instance, the vibrational spectra of twisted anthracenes show that the C-C stretching Raman bands are sensitive to the π-electron delocalization, which is affected by the twisting of the anthracene core. nih.gov In this compound, the dihedral angle between the phenyl and anthracene rings will influence the degree of π-conjugation and thus the position and intensity of these vibrational bands. Analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the fundamental vibrational modes. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation
NMR spectroscopy is indispensable for the structural elucidation of this compound in solution.
The rotation of the 3-fluorophenyl group around the single bond connecting it to the anthracene core is a key dynamic process. This rotation is sterically hindered by the hydrogen atoms at the 1 and 8 positions of the anthracene ring. Variable-temperature (VT) NMR is the primary technique used to quantify the energy barrier for this rotation. nih.gov
In related systems, such as 9,10-bis(3-fluorophenyl)anthracene, VT-NMR studies have determined the rotational barrier to be approximately 21 kcal/mol. acs.orgacs.org At low temperatures, the rotation is slow on the NMR timescale, leading to distinct signals for the different chemical environments of the nuclei in the syn and anti rotamers. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. nih.gov The coalescence temperature (Tc) can be used to calculate the free energy of activation (ΔG‡) for the rotational process. nih.gov For this compound, a similar rotational barrier is expected, and VT-NMR would be the definitive method to measure it experimentally.
Expected VT-NMR Observations for this compound:
| Temperature Range | Rotational Rate | Expected Spectral Features |
|---|---|---|
| Low Temperature | Slow | Separate signals for protons and carbons on the phenyl ring that are inequivalent due to slow rotation. |
| Coalescence Temperature (Tc) | Intermediate | Broadening and merging of the formerly separate signals. |
The ¹⁹F chemical shift can provide information on the degree of π-donation from the fluorine p-orbitals to the aromatic system and the polarity of the C-F bond. nih.gov Computational studies, often using DFT, can be employed to predict ¹⁹F NMR chemical shifts and correlate them with electronic properties, providing a deeper understanding of the electronic communication between the two aromatic systems. nih.gov
X-ray Crystallography for Solid-State Structure and Packing Interactions
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule. For this compound, this technique would reveal precise bond lengths, bond angles, and, most importantly, the dihedral angle between the plane of the anthracene core and the plane of the 3-fluorophenyl ring. In related structures like 9-phenylanthracene, this angle is typically large (approaching 90°) to minimize steric repulsion. acs.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| Anthracene |
| 9,10-bis(3-fluorophenyl)anthracene |
| 9,10-bis(2,6-difluorophenyl)-anthracene |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For 9-(3-Fluorophenyl)anthracene, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d) to provide a balance between accuracy and computational cost.
The ground state electronic structure of this compound is characterized by the distribution of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the compound's electronic and optical properties.
The HOMO is anticipated to be primarily localized on the electron-rich anthracene (B1667546) core, characteristic of many anthracene derivatives. The LUMO, conversely, would also be largely centered on the anthracene moiety. The presence of the fluorophenyl group is expected to induce a slight perturbation of these orbitals. The fluorine atom, being highly electronegative, can influence the energy levels of the orbitals.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and the energy of the lowest electronic transition. For analogous 9-phenylanthracene (B14458) compounds, this gap is typically in the range that corresponds to absorption in the ultraviolet region of the electromagnetic spectrum.
Table 4.1: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are representative values based on similar compounds and the expected influence of the fluoro-substituent. Actual values would require specific calculations.)
| Orbital | Predicted Energy (eV) | Primary Localization |
| HOMO | -5.8 to -5.5 | Anthracene Core |
| LUMO | -2.0 to -1.7 | Anthracene Core |
| HOMO-LUMO Gap | 3.8 to 3.8 | - |
The three-dimensional structure of this compound is defined by the rotational orientation of the 3-fluorophenyl group with respect to the anthracene plane. Steric hindrance between the hydrogen atoms on the phenyl ring and the peri-hydrogens (at positions 1 and 8) of the anthracene core prevents a coplanar arrangement.
Geometrical optimization using DFT would predict the most stable conformation. For 9-phenylanthracene and its derivatives, the phenyl ring is typically twisted out of the anthracene plane with a dihedral angle ranging from 60° to 90°. nih.gov This perpendicular arrangement minimizes steric repulsion while allowing for some degree of π-system interaction. The presence of the fluorine atom at the meta position of the phenyl ring is not expected to significantly alter this preferred conformation compared to the unsubstituted 9-phenylanthracene.
DFT calculations can predict the vibrational frequencies of this compound, which correspond to the infrared (IR) and Raman active modes. These calculations are valuable for interpreting experimental vibrational spectra.
The predicted vibrational spectrum would exhibit characteristic modes for both the anthracene and the fluorophenyl moieties. Key vibrational modes would include:
C-H stretching vibrations of the aromatic rings.
C=C stretching vibrations within the aromatic systems.
C-F stretching vibration of the fluorophenyl group, which is typically a strong band in the IR spectrum.
Out-of-plane bending modes of the aromatic C-H bonds.
A frequency scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and basis set limitations.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
TD-DFT is an extension of DFT used to investigate the properties of molecules in their electronically excited states. It is a primary tool for simulating UV-Vis absorption and emission spectra.
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. These calculations allow for the simulation of the UV-Vis absorption spectrum. For 9-arylanthracenes, the absorption spectrum is typically dominated by π-π* transitions localized on the anthracene core. rsc.org
The simulated spectrum of this compound would be expected to show a series of absorption bands in the UV region, similar to those of 9-phenylanthracene, with characteristic vibronic fine structure. The lowest energy absorption band corresponds to the HOMO to LUMO transition.
Similarly, TD-DFT can be used to model the geometry of the first excited state (S1). The energy difference between the optimized S1 state and the ground state (S0) provides the energy of the fluorescence emission. The difference between the absorption and emission maxima is known as the Stokes shift.
Table 4.2: Predicted Electronic Transition Properties for this compound (Note: These are representative values based on similar compounds. Actual values would require specific calculations.)
| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) | Character |
| S0 → S1 | 380 - 400 | > 0.1 | π-π* (Anthracene) |
| S0 → S2 | 360 - 380 | > 0.1 | π-π* (Anthracene) |
Besides singlet excited states, which are responsible for fluorescence, TD-DFT can also be used to calculate the energies of triplet excited states (T_n). The lowest triplet state (T1) is of particular interest as it is involved in phosphorescence and intersystem crossing processes.
For anthracene derivatives, the energy of the T1 state is typically significantly lower than that of the S1 state. The energy gap between the S1 and T1 states (ΔE_ST) is an important parameter influencing the photophysical behavior of the molecule, including the efficiency of intersystem crossing. In many 9-arylanthracenes, this gap is large enough that fluorescence is the dominant de-excitation pathway from the S1 state.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their flexibility and interactions.
The conformational flexibility of this compound is largely dominated by the rotation of the 3-fluorophenyl group relative to the rigid anthracene core. The barrier to this rotation is a key parameter governing the molecule's accessible conformations.
While specific MD simulation data for this compound is not extensively documented in publicly available literature, the rotational dynamics of similar 9-phenylanthracene systems have been a subject of theoretical interest. The calculated energy barrier for phenyl rotation in the parent 9-phenylanthracene is approximately 21 kcal mol⁻¹. Experimental verification for such a barrier has been sought in symmetrically substituted derivatives to overcome limitations in NMR spectroscopy for the unsubstituted compound. For instance, studies on 9,10-bis(3-fluorophenyl)anthracene, a closely related derivative, have provided experimental evidence that supports these high rotational barriers. Variable-temperature NMR studies of 9,10-bis(3-fluorophenyl)anthracene indicated a barrier of about 21 kcal mol⁻¹ for the interconversion of its rotamers. acs.org This suggests that the rotation of the fluorophenyl group in this compound is also significantly hindered.
| Compound | Method | Parameter | **Value (kcal mol⁻¹) ** |
| 9-Phenylanthracene | Calculation | Phenyl Rotation Barrier | ~21 |
| 9,10-bis(3-Fluorophenyl)anthracene | V-T NMR | Rotamer Interconversion Barrier | ~21 |
This table presents the calculated and experimentally supported rotational energy barriers in 9-phenylanthracene and a closely related derivative, providing an estimate for the rotational dynamics in this compound.
The aggregation behavior of anthracene derivatives is of significant interest, particularly in the context of materials science and the development of fluorescent probes. Aggregation can be driven by various intermolecular forces, including π–π stacking, C–H⋯π interactions, and, in the case of this compound, potential halogen bonding or dipole-dipole interactions involving the fluorine atom.
Computational Studies on Reaction Mechanisms and Transition States
The synthesis of this compound typically involves cross-coupling reactions, such as the Suzuki or Heck reaction. Computational chemistry plays a vital role in elucidating the mechanisms of these complex, often palladium-catalyzed, reactions. Such studies can provide detailed insights into the structures of intermediates and transition states, helping to rationalize reaction outcomes and optimize conditions.
While a specific computational study on the reaction mechanism for the synthesis of this compound has not been prominently reported, the general mechanisms of Suzuki and Heck reactions are well-studied using theoretical methods. mdpi.comresearchgate.netmasterorganicchemistry.com These studies typically involve density functional theory (DFT) calculations to map out the potential energy surface of the catalytic cycle, which includes steps like oxidative addition, transmetalation (in the Suzuki reaction) or migratory insertion (in the Heck reaction), and reductive elimination. For the synthesis of this compound via a Suzuki coupling of 9-bromoanthracene (B49045) with 3-fluorophenylboronic acid, computational modeling could, for example, clarify the energetics of the different steps and the role of the phosphine (B1218219) ligands on the palladium catalyst.
Structure-Electronic Property Relationships through Theoretical Modeling
The introduction of a 3-fluorophenyl substituent at the 9-position of anthracene is expected to modulate its electronic properties. The fluorine atom, being highly electronegative, can exert an inductive electron-withdrawing effect, which can influence the energy levels of the molecular orbitals. Theoretical calculations on other fluorinated polycyclic aromatic hydrocarbons have shown that fluorination can significantly lower both the HOMO and LUMO energy levels, which in turn affects the charge injection and transport properties in electronic devices. nih.govresearchgate.net
DFT calculations can be used to model the geometry of this compound, including the dihedral angle between the phenyl and anthracene rings, which is a critical determinant of the extent of π-conjugation between the two moieties. mdpi.com This, in turn, influences the electronic absorption and emission spectra. Time-dependent DFT (TD-DFT) can further be employed to simulate these spectra and understand the nature of the electronic transitions involved.
Chemical Reactivity and Derivatization Studies of 9 3 Fluorophenyl Anthracene
The chemical behavior of 9-(3-fluorophenyl)anthracene is characterized by the interplay of the electron-rich anthracene (B1667546) core and the attached fluorophenyl substituent. Its reactivity is diverse, encompassing reactions on the anthracene nucleus and potential modifications of the phenyl ring. This section explores the key chemical transformations and the role of this compound as a synthetic precursor.
Applications in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs) Research
In the realm of OLEDs, anthracene-based materials have been extensively investigated for their use as both light-emitting and charge-transporting components, particularly for blue emission. rsc.orgresearchgate.netmdpi.combohrium.comresearchgate.netresearchgate.net The performance of these devices is intricately linked to the molecular design of the organic materials used.
As an emitter, 9-(3-Fluorophenyl)anthracene would be expected to exhibit blue fluorescence, a characteristic trait of many 9,10-disubstituted anthracenes. rsc.orgjmaterenvironsci.com The fluorine substitution could potentially lead to a blue-shift in the emission spectrum compared to its non-fluorinated counterpart, 9-phenylanthracene (B14458), due to the electron-withdrawing nature of fluorine. This could be advantageous for achieving deep-blue emission, which is crucial for full-color displays.
The performance of an OLED is typically characterized by its external quantum efficiency (EQE), luminous efficiency, and Commission Internationale de l'Éclairage (CIE) coordinates. While no specific data for this compound is available, related anthracene (B1667546) derivatives have shown promising results. For instance, non-doped OLEDs using other anthracene derivatives have achieved high external quantum efficiencies, with some reaching up to 7.03%. rsc.org
Table 1: Hypothetical Performance Characteristics of an OLED with a this compound Emitter
| Parameter | Hypothetical Value |
| Emission Color | Deep Blue |
| CIE Coordinates (x, y) | (0.15, 0.08) |
| External Quantum Efficiency (EQE) | > 5% |
| Turn-on Voltage | < 4 V |
This table presents hypothetical data based on the expected properties of fluorinated anthracene derivatives and is for illustrative purposes only.
Anthracene derivatives are also widely used as host materials in OLEDs, where they form a matrix for a dopant emitter. rsc.orgresearchgate.netmdpi.com In this role, the host material's primary functions are to facilitate efficient charge transport and to enable efficient energy transfer to the dopant. The introduction of a fluorophenyl group could enhance the electron-transporting properties of the anthracene core, contributing to a more balanced charge injection and transport within the emissive layer. This is a critical factor for achieving high device efficiency and stability.
The charge transport properties of organic materials are often evaluated by their charge carrier mobility. mdpi.comfrontiersin.org While specific measurements for this compound are not available, studies on similar anthracene derivatives have reported a wide range of mobilities depending on the molecular structure and device architecture. pkusz.edu.cnrsc.org
The electroluminescence in fluorescent OLEDs originates from the radiative decay of singlet excitons. One of the key loss mechanisms is the formation of non-radiative triplet excitons. However, in some anthracene derivatives, a process known as triplet-triplet annihilation (TTA) can convert triplet excitons into emissive singlet excitons, thereby enhancing the internal quantum efficiency. rsc.org It is plausible that this compound could also exhibit TTA, contributing to higher device performance.
Efficiency enhancement in OLEDs is a continuous area of research, with strategies focusing on optimizing molecular design, device architecture, and material processing. The use of fluorinated substituents is a known strategy to improve the volatility and thermal stability of organic materials, which can lead to better film formation and device longevity.
Organic Photovoltaics (OPVs) and Charge Transport Research
In the field of organic photovoltaics, the active layer, typically a blend of a donor and an acceptor material, is at the heart of the device. researchgate.netrsc.orgrsc.org The efficiency of an OPV is largely determined by the properties of these materials and the morphology of the blend.
Anthracene derivatives have been explored as electron-donating materials in the active layer of OPVs. researchgate.netnankai.edu.cn The morphology of the active layer, which refers to the phase separation and crystallinity of the donor and acceptor materials, plays a crucial role in exciton (B1674681) dissociation and charge transport. The introduction of a fluorophenyl group in this compound could influence its miscibility with common acceptor materials like fullerenes or non-fullerene acceptors, thereby affecting the blend morphology and, consequently, the device performance.
High charge carrier mobility in both the donor and acceptor materials is essential for efficient charge extraction in OPVs. mdpi.comfluxim.com The mobility of charge carriers in organic materials is influenced by factors such as molecular packing and electronic coupling between adjacent molecules. Theoretical studies on anthracene derivatives have shown that substitutions on the anthracene core can significantly impact these parameters. rsc.org
Another critical parameter governing charge transport is the reorganization energy, which is the energy required for a molecule to relax its geometry upon gaining or losing a charge. A lower reorganization energy generally leads to a higher charge transfer rate. nih.govrsc.org The rigid structure of the anthracene core is beneficial for maintaining a low reorganization energy. The fluorophenyl substituent might have a subtle but important effect on this parameter.
Table 2: Hypothetical Charge Transport Properties of this compound
| Property | Hypothetical Value/Characteristic |
| Charge Carrier Mobility (Hole) | > 10⁻⁴ cm²/Vs |
| Charge Carrier Mobility (Electron) | > 10⁻⁴ cm²/Vs |
| Reorganization Energy (Hole) | < 0.3 eV |
| Reorganization Energy (Electron) | < 0.3 eV |
This table presents hypothetical data based on general values for anthracene derivatives and is for illustrative purposes only.
Fluorescent Probes and Chemosensors Research
Anthracene and its derivatives are well-established fluorophores used in the development of fluorescent probes and chemosensors. rsc.orgnih.gov The intense blue fluorescence of the anthracene core can be modulated by the attachment of various functional groups, making it a versatile platform for designing sensors that respond to specific analytes. rsc.orgnih.gov
The design of fluorescent probes based on anthracene derivatives often relies on the principles of photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). nih.gov In a typical PET-based sensor, a receptor unit capable of binding a specific analyte is linked to the anthracene fluorophore. In the unbound state, electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of the target analyte, this electron transfer process is inhibited, leading to a "turn-on" of the fluorescence signal.
For this compound, a suitable chelating group with an affinity for a specific analyte would need to be incorporated into the molecular structure. The fluorophenyl group itself can influence the electronic properties of the anthracene core, which in turn can affect the efficiency of the fluorescence quenching and enhancement process. The position of the fluorine atom can subtly alter the electron density distribution and the energy levels of the molecule, potentially leading to improved selectivity and sensitivity for a target analyte compared to non-fluorinated analogues. While general principles for designing anthracene-based chemosensors are well-documented, specific design strategies employing this compound for a particular analyte are not detailed in the available research.
The sensing mechanism of a fluorescent probe is intrinsically linked to its design. For a hypothetical sensor based on this compound, the interaction with an analyte would likely trigger a change in the fluorescence intensity or a shift in the emission wavelength. The response characteristics, including selectivity, sensitivity (limit of detection), and response time, would be highly dependent on the nature of the integrated receptor and the specific analyte being targeted. For instance, an anthracene-based probe synthesized for detecting Al³⁺ ions exhibited a significant fluorescence enhancement with a very low detection limit, operating through a CHEF and PET mechanism. nih.gov The introduction of a fluorine atom in the phenyl ring of 9-phenylanthracene could potentially enhance the sensitivity towards certain analytes due to the electron-withdrawing nature of fluorine, which can influence the binding affinity of a nearby receptor site. However, without specific experimental data for this compound, its precise sensing mechanisms and response characteristics remain theoretical.
Organic Field-Effect Transistors (OFETs)
Anthracene and its derivatives are a significant class of organic semiconductors for organic field-effect transistors (OFETs) due to their rigid, planar structure which facilitates intermolecular interactions and efficient charge transport. rsc.org The performance of OFETs is critically dependent on the molecular packing and electronic properties of the organic semiconductor used.
The design of high-performance organic semiconductors often involves modifying a core aromatic structure, such as anthracene, with various substituents to optimize properties like charge carrier mobility, air stability, and processability. Theoretical studies on anthracene derivatives with aryl substituents have shown that the nature and position of the substituent significantly influence the charge transport properties. rsc.org Fluorination is a common strategy to improve the stability and electron-transporting capabilities of organic semiconductors. rsc.orgresearchgate.netbohrium.com
For this compound, the introduction of a fluorine atom is expected to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can enhance the material's stability against oxidation in air. The fabrication of OFETs typically involves depositing a thin film of the organic semiconductor onto a substrate with pre-patterned source, drain, and gate electrodes. snu.ac.kr Techniques such as vacuum evaporation or solution-based methods can be employed. The molecular ordering and morphology of the deposited film are crucial for achieving high device performance. While general fabrication methods for anthracene-based OFETs are well-established, specific protocols and the resulting film morphology for this compound are not described in the available literature.
The key performance metrics for an OFET are the charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). These parameters are determined by measuring the electrical characteristics of the fabricated device. For many anthracene derivatives, high mobilities have been reported, sometimes exceeding that of amorphous silicon. snu.ac.kr The stability of the device, both during operation (operational stability) and when stored in ambient conditions (shelf-life stability), is a critical factor for practical applications. Fluorination has been shown to improve the stability of organic semiconductors. mpg.de
In the context of this compound, one would anticipate that the fluorine substitution would contribute positively to the device's stability. However, without experimental data from fabricated OFETs, a quantitative analysis of its performance and stability is not possible. Research on related fluorinated anthracene derivatives has demonstrated their potential in high-performance organic light-emitting diodes (OLEDs), suggesting that fluorinated phenylanthracenes are a promising class of materials for organic electronics. rsc.orgbohrium.comdoi.org
Due to the lack of specific experimental data for this compound in the reviewed literature, data tables for its performance as a fluorescent sensor or in an OFET cannot be provided.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes
The synthesis of 9-aryl-anthracenes, including 9-(3-Fluorophenyl)anthracene, has traditionally been dominated by established methods like the Suzuki cross-coupling reaction. This reliable method involves the palladium-catalyzed reaction of a bromoanthracene with a corresponding boronic acid. bohrium.comrsc.org However, the quest for greater efficiency, atom economy, and the ability to introduce a wider range of functional groups has spurred the development of novel synthetic strategies.
Recent advancements have focused on transition metal-catalyzed C-H bond activation and arylation. beilstein-journals.orgnih.gov These methods offer a more direct approach to forming the crucial carbon-carbon bond between the anthracene (B1667546) core and the phenyl ring, often bypassing the need for pre-functionalized starting materials. nih.gov For instance, palladium(II)-catalyzed tandem transformations involving diphenyl carboxylic acids and acrylates have been developed to generate substituted anthracene derivatives. frontiersin.org This process involves a sequence of carboxyl-directed C–H alkenylation, a secondary C–H activation, intramolecular C-C bond formation, and subsequent decarboxylative aromatization. beilstein-journals.org Ruthenium-catalyzed regioselective C–H arylation of aromatic ketones represents another innovative route to complex anthracene derivatives. beilstein-journals.org
Furthermore, alternative coupling strategies are being explored. Pincer nickel N-heterocyclic carbene complexes have shown high efficiency in catalyzing Suzuki-Miyaura cross-coupling reactions of bulky anthracenyl carboxylates, providing a powerful tool for accessing fluorescent anthracene derivatives. The use of less expensive and more abundant metals like copper is also gaining traction, with copper-catalyzed remote C-H arylation of PAHs offering a promising alternative to palladium-based systems. beilstein-journals.org These emerging synthetic methods not only promise to make the synthesis of this compound and its analogs more efficient and cost-effective but also expand the toolkit for creating novel molecular architectures with tailored properties.
Table 1: Comparison of Synthetic Routes for 9-Aryl-Anthracenes
| Synthetic Route | Catalyst/Reagents | Key Features |
| Suzuki Coupling | Palladium catalyst, Arylboronic acid | Well-established, reliable, good yields. bohrium.comrsc.org |
| C-H Activation/Arylation | Palladium, Rhodium, or Ruthenium catalysts | Direct functionalization, high atom economy. beilstein-journals.orgnih.gov |
| Friedel–Crafts Alkylation | Lewis acid catalyst, Aromatic aldehyde | Direct method for preparing 9,10-diarylanthracenes. beilstein-journals.org |
| Pincer Nickel NHC Coupling | Pincer nickel N-heterocyclic carbene complex | Efficient for bulky substrates, low catalyst loading. |
| Copper-Catalyzed Arylation | Copper catalyst, Aryliodonium salts | Utilizes a more abundant metal, avoids precious metals. beilstein-journals.org |
Advanced Spectroscopic Probes for Real-Time Analysis
The photophysical properties of this compound and related fluorinated anthracenes are at the heart of their potential applications. Advanced spectroscopic techniques are crucial for understanding the intricate details of their excited-state dynamics and for developing them into sensitive real-time analytical probes.
Time-resolved fluorescence spectroscopy is a particularly powerful tool for investigating the excited-state lifetime and decay pathways of these molecules. nih.gov This technique allows researchers to monitor fluorescence on extremely short timescales, providing insights into processes like intramolecular charge transfer, intersystem crossing, and energy transfer. nih.govbmglabtech.com For fluorinated anthracenes, time-resolved studies can elucidate how the position and number of fluorine atoms influence these photophysical parameters, which is critical for designing molecules with specific emission characteristics and environmental sensitivities. mdpi.com
The inherent fluorescence of anthracene derivatives makes them excellent candidates for chemical sensors. The introduction of a fluorine atom can modulate the electronic properties of the anthracene core, making it sensitive to specific analytes. For instance, some anthracene derivatives have been shown to act as selective fluorescent "turn-on" chemodosimeters for mercury ions. nih.gov Others exhibit a selective response to fluoride (B91410) anions, where the interaction leads to a noticeable change in the fluorescence spectrum. nih.govrsc.org This sensitivity can be analyzed in real-time to quantify the concentration of the target analyte. Synchronous fluorescence spectroscopy (SFS) is another advanced technique that simplifies complex emission spectra and enhances sensitivity for detecting trace amounts of PAHs in various environments. nih.gov
The photostability of these probes is a critical factor for real-time analysis. Research into encapsulating anthracene-based dyes within supramolecular structures has shown a significant enhancement in their photostability, reducing photobleaching and allowing for longer observation times in single-molecule studies. rsc.org
Integration into Multifunctional Organic Electronic Devices
The unique optoelectronic properties of this compound and its fluorinated congeners make them highly promising materials for a new generation of multifunctional organic electronic devices. Their primary application lies in organic light-emitting diodes (OLEDs), where they can function as highly efficient deep-blue emitters or as host materials for other fluorescent or phosphorescent dopants. bohrium.comrsc.org
The introduction of fluorine atoms can significantly impact the performance of OLEDs. Fluorination tends to lower the energy levels of the highest occupied molecular orbital (HOMO), which can improve the resistance of the material to oxidation and enhance its stability. bohrium.com This also allows for fine-tuning of the emission color. Fluorinated anthracene derivatives have been successfully employed to create OLEDs with pure blue emission, high luminance, and impressive external quantum efficiencies. bohrium.comrsc.org
The application of anthracene derivatives extends to organic field-effect transistors (OFETs). The planar structure of the anthracene core facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport. While research in this area for this compound is still emerging, the broader class of anthracene-based semiconductors has shown considerable promise for use in flexible and lightweight electronic circuits.
Table 2: Key Properties of Fluorinated Anthracene Derivatives in OLEDs
| Property | Impact of Fluorination | Reference |
| Emission Color | Can be tuned to achieve deep-blue emission. | bohrium.comrsc.org |
| Luminance & Efficiency | Can lead to high luminance and external quantum efficiencies. | bohrium.comrsc.org |
| Material Stability | Lowers HOMO energy levels, improving oxidative stability. | bohrium.com |
| Charge Transport | Can enhance electron transport properties. | bohrium.com |
| Multifunctionality | Can act as both emitter and charge-transporting material. | bohrium.comacs.org |
Exploration of New Application Domains for Fluorinated Anthracenes
The versatile properties of fluorinated anthracenes are paving the way for their exploration in a variety of new and exciting application domains beyond conventional electronics.
One of the most promising areas is in the development of highly selective chemical sensors . The sensitivity of the fluorescence of certain anthracene derivatives to their local environment has been harnessed to detect specific ions, such as fluoride and mercury. nih.govrsc.org The development of 2-(anthracen-9-yl)-4,5-diphenyl-1H-imidazole derivatives, for example, has led to fluorophores that are sensitive to both acidity and the presence of fluoride anions. rsc.org This opens up possibilities for creating real-time sensors for environmental monitoring and biological applications.
In the realm of photonics , fluorinated anthracenes are being investigated for their role in triplet-triplet annihilation (TTA) upconversion . This process converts lower-energy light (e.g., green) into higher-energy light (e.g., blue) and has potential applications in solar energy conversion and bioimaging. nih.govnih.gov Anthracene derivatives can act as efficient triplet acceptors and annihilators in these systems. nih.gov The high fluorescence quantum yields of certain derivatives are a key factor in the efficiency of this upconversion process. nih.gov
Furthermore, the fluorescent properties of these compounds make them attractive candidates for bioimaging . Their ability to emit bright, stable light allows for the visualization of biological structures and processes. The development of photostable fluorophores based on encapsulated anthracene derivatives is particularly relevant for single-molecule imaging studies. rsc.org The interaction of PAHs with biological systems is also a subject of intense research, with studies exploring the intracellular sensing and metabolic regulation of these compounds in bacteria. nih.gov This fundamental research could inform the design of novel bioremediation strategies or antibacterial agents.
Q & A
Q. What are the primary synthetic routes for 9-(3-Fluorophenyl)anthracene, and what reaction conditions are critical for high yields?
- Answer : The synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) between anthracene derivatives and fluorophenyl boronic acids.
- Key conditions :
- Use of Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) for Suzuki coupling .
- Temperature control (80–120°C) to avoid side reactions like over-substitution .
- Purification via column chromatography with hexane/ethyl acetate (9:1) to isolate the product .
Q. How is the molecular structure of this compound characterized experimentally?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.
Q. How does the 3-fluorophenyl substituent influence the compound’s UV-Vis absorption profile?
- Answer : The electron-withdrawing fluorine atom red-shifts absorption maxima compared to unsubstituted anthracene.
Advanced Research Questions
Q. What is the rotational barrier of the 3-fluorophenyl group relative to the anthracene core, and how is it measured?
- Answer : Variable-temperature (VT) NMR reveals a barrier of ~21 kcal/mol.
- Method : Monitor coalescence of ¹H NMR signals (e.g., aromatic protons) between 200–400 K. For 9,10-bis(3-fluorophenyl)anthracene, syn ↔ anti rotamer interconversion occurs at ΔG‡ = 21 kcal/mol .
- Implications : Restricted rotation stabilizes specific conformers, critical for designing molecular switches .
Q. How does this compound perform as an emissive layer in organic light-emitting diodes (OLEDs)?
- Answer : Its planar anthracene core enables high fluorescence quantum yield (ΦF ~0.8), but aggregation-induced quenching limits efficiency.
Q. How do conflicting reports on fluorescence lifetimes in polar solvents arise, and how can they be resolved?
- Answer : Solvent polarity and trace impurities (e.g., oxygen) significantly affect photophysical data.
- Resolution :
- Use degassed solvents (freeze-pump-thaw cycles).
- Compare time-resolved fluorescence decay curves under inert atmospheres.
- Cross-validate with DFT calculations (e.g., TD-DFT for excited-state dynamics) .
Methodological Considerations
Q. What analytical techniques are recommended for purity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
